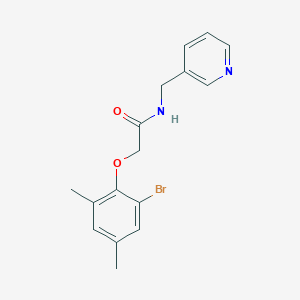
N-(2-furylmethyl)-3-isopropoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furylmethyl)-3-isopropoxybenzamide, commonly known as FMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMA is a benzamide derivative that has been studied extensively for its biological activities and therapeutic potential.
Applications De Recherche Scientifique
FMA has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. FMA has been shown to exhibit anti-inflammatory and anti-cancer activities in vitro and in vivo. FMA has also been studied for its potential as a neuroprotective agent in Alzheimer's disease and Parkinson's disease. FMA has been shown to inhibit the formation of amyloid beta and alpha-synuclein aggregates, which are hallmarks of these neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of FMA is not fully understood, but it is believed to involve the modulation of various signaling pathways and enzymes. FMA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. FMA has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. The inhibition of HDACs by FMA has been shown to result in the upregulation of genes that are involved in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
FMA has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. FMA has been shown to inhibit the proliferation of cancer cells and induce apoptosis. FMA has also been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. FMA has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
FMA has several advantages for lab experiments, including its high purity and stability. FMA is also relatively easy to synthesize, which makes it readily available for research purposes. However, FMA has some limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in vivo. FMA also has a relatively short half-life, which can limit its effectiveness in some applications.
Orientations Futures
There are several future directions for the research of FMA. One area of research is the development of FMA analogs that exhibit improved pharmacological properties. Another area of research is the investigation of the potential of FMA as a therapeutic agent for other diseases, such as cardiovascular diseases and metabolic disorders. The use of FMA as a tool for studying the mechanisms of inflammation and neurodegeneration is also an area of interest. Additionally, the development of novel drug delivery systems for FMA could improve its efficacy and reduce its limitations.
Conclusion:
FMA is a promising chemical compound that has potential applications in various fields, including cancer therapy, inflammation, and neurodegenerative diseases. The synthesis of FMA has been optimized to yield high purity and high yield of the compound. The mechanism of action of FMA involves the modulation of various signaling pathways and enzymes. FMA has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. FMA has several advantages for lab experiments, including its high purity and stability, but also has some limitations. There are several future directions for the research of FMA, including the development of FMA analogs and drug delivery systems, and the investigation of its potential as a therapeutic agent for other diseases.
Méthodes De Synthèse
The synthesis of FMA involves the reaction of 3-isopropoxybenzoic acid with 2-furylmethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting product is then treated with acetic anhydride and pyridine to obtain FMA. The synthesis of FMA has been optimized to yield high purity and high yield of the compound.
Propriétés
Formule moléculaire |
C15H17NO3 |
|---|---|
Poids moléculaire |
259.3 g/mol |
Nom IUPAC |
N-(furan-2-ylmethyl)-3-propan-2-yloxybenzamide |
InChI |
InChI=1S/C15H17NO3/c1-11(2)19-13-6-3-5-12(9-13)15(17)16-10-14-7-4-8-18-14/h3-9,11H,10H2,1-2H3,(H,16,17) |
Clé InChI |
FHDWSJNEVPYEAU-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NCC2=CC=CO2 |
SMILES canonique |
CC(C)OC1=CC=CC(=C1)C(=O)NCC2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-(4-isopropoxybenzoyl)thiourea](/img/structure/B250695.png)
![N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}biphenyl-4-carboxamide](/img/structure/B250696.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3,4,5-trimethoxybenzamide](/img/structure/B250697.png)
![N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B250698.png)
![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B250701.png)
![2-chloro-5-iodo-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B250709.png)
![5-bromo-2-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B250710.png)
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenylacetamide](/img/structure/B250711.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-methylbutanamide](/img/structure/B250712.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B250714.png)
![N-{3-[(4-isobutoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B250715.png)
![N-{4-[(4-isobutoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B250716.png)


